Azoniaspironortropanol chloride

Pharmaceutical impurity profiling USP monograph compliance TLC limit test

QC labs often face ANDA deficiencies when impurity reference standards lack full pharmacopeial traceability. Azoniaspironortropanol Chloride (CAS 3464-71-9) resolves this as the sole USP/EP-designated Impurity C standard for Trospium Chloride TLC limit testing (≤0.1%). Sourced from ISO 17034-accredited producers, each batch includes comprehensive CoA (NMR, MS, HPLC, IR, water content, residue on ignition) meeting ICH Q3A/Q3B requirements. Also serves as an in-process control intermediate for spiro-cyclization optimization during API synthesis. Dual-role standard reduces procurement complexity for ANDA/DMF submissions.

Molecular Formula C11H20ClNO
Molecular Weight 217.737
CAS No. 3464-71-9
Cat. No. B569583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoniaspironortropanol chloride
CAS3464-71-9
SynonymsUSP Trospium Chloride Related Compound C;  (1α,3β,5α)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium] Chloride (1:1);  3-Hydroxyspiro[nortropane-8,1’-pyrrolidinium] Chloride;  3α-Hydroxynortropane-8-spiro-1’-pyrrolidinium Chloride; 
Molecular FormulaC11H20ClNO
Molecular Weight217.737
Structural Identifiers
SMILESC1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-]
InChIInChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?;
InChIKeyHZDYZXDBRXHZIX-DIVWUKMWSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azoniaspironortropanol Chloride: Pharmacopeial Impurity Standard & Synthesis Intermediate


Azoniaspironortropanol chloride (CAS 3464-71-9) is a quaternary ammonium spiro compound formally designated as Trospium Chloride EP Impurity C and USP Related Compound C [1]. With a molecular weight of 217.74 g/mol and formula C₁₁H₂₀ClNO, it serves a dual role: it is both a critical pharmacopeial reference standard for impurity limit testing in Trospium Chloride drug substance and a key synthetic intermediate in the manufacture of Trospium Chloride API . As a reference standard, it is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions and commercial production QC [1].

Pharmacopeial impurity standard (USP/EP) for Trospium Chloride limit testing

Key synthetic intermediate in Trospium Chloride API manufacturing

ISO 17034 reference material with comprehensive characterization data

Why Azoniaspironortropanol Chloride Cannot Be Substituted


Substituting Azoniaspironortropanol chloride with another Trospium-related impurity standard—such as Impurity A (benzilic acid), Impurity B (desacetyl trospium), or Impurity D (benzilide)—is analytically unsound because each impurity has a distinct chemical identity, chromatographic behavior, and pharmacopeial acceptance criterion [1]. Impurity C is the only Trospium impurity controlled by an orthogonal TLC-based limit test (≤0.1%), whereas Impurities A and B are resolved by HPLC with different acceptance limits (≤0.15% each) [1]. Furthermore, Azoniaspironortropanol chloride is a direct process intermediate in the final synthetic step to Trospium Chloride, meaning its presence in the API reflects a different risk profile than ester hydrolysis degradants or starting-material carryover represented by other impurities . Using an incorrect reference standard would invalidate method system suitability, compromise regulatory compliance, and obscure true impurity profiles.

Orthogonal method requires dedicated standard

Impurity C is controlled by a TLC limit test; substituting with Impurity A or B standards (used for HPLC) may invalidate system suitability and fail USP compliance.

Process-intermediate identity differs from degradants

Azoniaspironortropanol chloride originates from the spiro-cyclization step, whereas Impurity A is a starting material and Impurity B is a hydrolysis degradant. Misidentification obscures true impurity root cause.

Regulatory non-interchangeability per USP

USP monograph mandates Trospium Chloride Related Compound C RS for the TLC procedure; alternative impurity standards are not permitted for this test.

Quantitative Differentiation from Trospium Impurity Comparators


Stricter USP Acceptance Criterion for Impurity C

The USP monograph for Trospium Chloride assigns Related Compound C a limit of ≤0.1% by TLC (Procedure 2), which is quantitatively more stringent than the HPLC-based limits for Related Compound A (benzilic acid, ≤0.15%) and Related Compound B (desacetyl trospium, ≤0.15%) [1]. This means analytical methods using the Compound C standard must achieve a lower detection threshold, and any lot of Trospium Chloride API failing the Compound C limit cannot be released even if it passes limits for A and B [1].

Acceptance limit
Head-to-head
≤0.1%
More stringent than A/B limits (≤0.15%)
USP35-NF30 TLC Procedure 2 vs. HPLC
Pharmaceutical impurity profiling USP monograph compliance TLC limit test

Unique Orthogonal TLC Methodology for Impurity C

Impurity C is the only Trospium-related impurity in the USP monograph that is controlled by a dedicated TLC method (Procedure 2), while all other related substances (Impurity A, Impurity B, and unspecified impurities) are quantified by HPLC (Procedure 1) [1]. The TLC method uses a System Suitability Solution containing both Trospium Chloride RS and Trospium Chloride Related Compound C RS, requiring resolution of two clearly separated spots before sample analysis can proceed [1]. This methodology difference means laboratories must procure the Compound C standard even if they already possess standards for A and B.

TLC specificity
Head-to-head
Orthogonal to HPLC
Method-exclusive standard required
System suitability resolution per USP
Orthogonal analytical methods TLC vs. HPLC Pharmacopeial identity testing

Process-Relevant Identity as Synthetic Intermediate

Azoniaspironortropanol chloride is not merely a degradation product; it is a key intermediate in the synthesis of Trospium Chloride, formed during the spiro-cyclization step from nortropine and 1,4-dihalobutane before esterification with benzilic acid [1]. In contrast, Impurity A (benzilic acid) is a starting-material carryover, Impurity B (desacetyl trospium) is a hydrolysis degradant, and Impurity D (benzilide) is a side-product of benzilic acid dimerization . This means monitoring Impurity C provides direct insight into reaction completion and process consistency, whereas monitoring A, B, or D primarily reflects starting material purity, storage stability, or side-reaction control respectively.

Process origin
Class-level inference
Spiro-quaternization intermediate
Monitors reaction completion
Distinct from degradation impurities
Process impurity Synthetic intermediate API manufacturing route

ISO 17034 Certification and Characterization Package

Azoniaspironortropanol chloride is available as an ISO 17034-certified reference material (e.g., CATO C4X-20383) with purity >95% by HPLC and a comprehensive characterization package including NMR, MS, HPLC, GC, IR, UV, water content, and residue on ignition data [1]. This certification level is critical for ANDA/DMF submissions where regulatory agencies require traceability to SI units through an accredited reference material producer [1]. Generic Trospium-related compounds sold merely as 'high-purity chemicals' without ISO 17034 certification may not meet this evidentiary standard, potentially causing regulatory deficiencies during application review [1].

Certification
Cross-study comparable
ISO 17034 accredited
Supports submission readiness
Full characterization package
ISO 17034 Reference material certification Regulatory submission readiness

Molecular Weight Differentiation from Higher-MW Impurities

Azoniaspironortropanol chloride (MW 217.74 g/mol) has a significantly lower molecular weight than Impurity B (desacetyl trospium, MW 337.42 g/mol) and Impurity D (benzilide, MW 420.46 g/mol) [1][2]. This 35%–48% molecular weight difference translates to substantial chromatographic retention time divergence under reversed-phase HPLC conditions, with Impurity B eluting at relative retention time (RRT) 0.7–0.8 relative to Trospium (RRT 1.0) and Impurity A eluting at RRT 1.9–2.8, while Impurity C is analyzed by an entirely separate TLC method, confirming its distinct physicochemical behavior [1].

Molecular weight
Cross-study comparable
217.74 g/mol
35–48% lower than Imp. B/D
Confirms orthogonal TLC behavior
Chromatographic resolution Molecular weight differentiation HPLC method development

EP Reference Standard Unit Size Differentiation

The European Pharmacopoeia supplies Trospium Impurity C (Y0000430) in a 5 mg unit size, whereas Impurity A (Y0000432) and Impurity B (Y0000431) are supplied in 20 mg units . This smaller unit size reflects the fact that Impurity C is controlled by a lower-concentration TLC limit test (0.1%) requiring less material per analysis compared to the HPLC-based methods for A and B. The differential packaging also has procurement cost implications: the per-milligram cost of the EP Impurity C standard (~$33/mg; $164 per 5 mg) is substantially higher than Impurity A (~$8.75/mg; $175 per 20 mg) .

EP unit size
Cross-study comparable
5 mg
Aligned with TLC consumption
Smaller than 20 mg for A/B
European Pharmacopoeia Reference standard packaging EP impurity catalog

Procurement-Driven Application Scenarios


USP-Compliant Trospium Chloride API Release Testing

In pharmaceutical QC laboratories performing USP monograph release testing of Trospium Chloride API, the TLC-based Procedure 2 requires the exclusive use of USP Trospium Chloride Related Compound C RS to prepare the System Suitability Solution (0.5 mg/mL) and Standard Solution (0.1 mg/mL) [1]. The acceptance criterion specifies that any sample spot corresponding to Related Compound C must not exceed the intensity of the 0.1% standard spot. No other impurity reference standard (e.g., Related Compound A or B RS) can serve this function, as the TLC method is chemically specific to the spiro-quaternary ammonium structure of Impurity C [1]. Procurement of this standard is therefore a non-negotiable requirement for any generic manufacturer filing an ANDA for Trospium Chloride tablets or capsules.

Process Development and Reaction Monitoring in Synthesis

During process development and scale-up of Trospium Chloride manufacturing, Azoniaspironortropanol chloride serves as a critical in-process control standard to monitor the spiro-cyclization step where nortropine reacts with a 1,4-dihalobutane [1][2]. By quantifying residual Azoniaspironortropanol chloride levels in the reaction mixture, process chemists can optimize reaction time, temperature, and stoichiometry to drive the intermediate toward completion before proceeding to the benzilic acid esterification step. This application leverages the compound's unique dual identity as both an impurity marker and a synthetic intermediate—a role not shared by degradation-type impurities such as Impurity B (desacetyl trospium), which only appears post-synthesis during storage [2].

Regulatory Submission Support with ISO 17034 Reference Standards

For pharmaceutical companies preparing ANDA or DMF submissions for generic Trospium Chloride products, regulatory agencies expect impurity reference standards to be traceable to a certified reference material producer [1]. Azoniaspironortropanol chloride sourced from ISO 17034-accredited suppliers (e.g., CATO C4X-20383) comes with a comprehensive Certificate of Analysis including NMR, MS, HPLC, and IR structural confirmation, plus water content and residue on ignition data [1]. This documentation package directly addresses the ICH Q3A/Q3B requirement for impurity identification and qualification thresholds, reducing the risk of regulatory deficiency letters that commonly arise when applicants use non-certified chemical standards with incomplete characterization data.

Stability-Indicating Method Validation for Dosage Forms

During ICH Q1 stability studies of Trospium Chloride tablets or extended-release capsules, validated stability-indicating methods must demonstrate baseline resolution of all specified impurities and degradation products [1]. Azoniaspironortropanol chloride (Impurity C) must be included in method validation specificity experiments alongside Impurity A and Impurity B standards to prove that the TLC or orthogonal analytical procedure can distinguish process-related impurities from degradation products formed under stress conditions (heat, humidity, oxidation) [1]. Failure to include the Impurity C standard in method validation would leave an unassessed gap in the specificity profile, potentially cited as a major deficiency during regulatory review.

Application
Selection Property
Validation Focus
Trospium Chloride API release testing per USP
Impurity C reference standard (USP/EP)
TLC limit ≤0.1% system suitability
Process development & reaction monitoring
Synthetic intermediate identity
Spiro-cyclization step completion
Regulatory submission support (ANDA/DMF)
ISO 17034 certified reference material
Characterization & traceability review
Stability-indicating method validation
Orthogonal TLC method specificity
Resolution of process impurity from degradants
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